Lasmiditan

Description

Properties

IUPAC Name |

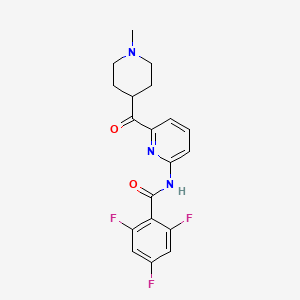

2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2/c1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22/h2-4,9-11H,5-8H2,1H3,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDHVZKDSYZQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469435 | |

| Record name | Lasmiditan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439239-90-4 | |

| Record name | Lasmiditan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439239-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lasmiditan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lasmiditan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASMIDITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760I9WM792 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Lasmiditan: A Deep Dive into 5-HT1F Receptor Agonism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lasmiditan represents a significant advancement in the acute treatment of migraine, distinguishing itself from the triptan class of drugs through its highly selective agonist activity at the serotonin 5-HT1F receptor. This selectivity confers a targeted neuronal mechanism of action, devoid of the vasoconstrictive effects associated with 5-HT1B/1D receptor agonism, which has historically limited triptan use in patients with cardiovascular risk factors. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its interaction with the 5-HT1F receptor and the subsequent downstream signaling events that culminate in its clinical efficacy. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the preclinical and clinical data that underpin our understanding of this novel therapeutic agent.

Molecular Interaction with the 5-HT1F Receptor

This compound's therapeutic effect is initiated by its high-affinity binding to and activation of the 5-HT1F receptor, a G-protein coupled receptor (GPCR).

Binding Affinity and Selectivity

Preclinical studies have demonstrated this compound's high affinity for the human 5-HT1F receptor, with a dissociation constant (Ki) in the low nanomolar range.[1][2] Crucially, this compound exhibits significantly lower affinity for other serotonin receptor subtypes, particularly the 5-HT1B and 5-HT1D receptors responsible for vasoconstriction.[1][2][3][4] This high selectivity is a cornerstone of its favorable cardiovascular safety profile.[5] In vitro binding assays have shown a selectivity ratio of over 470-fold for the 5-HT1F receptor compared to the 5-HT1B and 5-HT1D receptors.[2][4]

Table 1: this compound Binding Affinity (Ki, nM) at Human 5-HT Receptors

| Receptor Subtype | This compound Ki (nM) |

| 5-HT1F | 2.21 [1][2] |

| 5-HT1A | 1053[1][6] |

| 5-HT1B | 1043[1][2][6] |

| 5-HT1D | 1357[1][2][6] |

| 5-HT2A | >5000[3][6] |

| 5-HT2B | >2000[3][6] |

| 5-HT2C | >3000[3][6] |

| 5-HT6 | >4000[3][6] |

| 5-HT7 | >3000[3][6] |

Data compiled from multiple preclinical studies.[1][2][3][6]

Signal Transduction Pathway

The 5-HT1F receptor is coupled to the inhibitory G-protein, Gi.[7][8] Activation of the 5-HT1F receptor by this compound initiates a downstream signaling cascade that ultimately leads to the inhibition of neuronal activity.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

Upon this compound binding, the activated Gi protein inhibits the enzyme adenylyl cyclase.[7][8] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7][8] The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).[7]

Neurobiological Effects

The activation of 5-HT1F receptors by this compound and the subsequent signaling cascade result in key neurobiological effects that are believed to underlie its antimigraine efficacy. A primary mechanism is the inhibition of the release of calcitonin gene-related peptide (CGRP), a neuropeptide implicated in migraine pathophysiology.[1][9][10][11]

Inhibition of CGRP and Glutamate Release

This compound has been shown to inhibit the release of CGRP from trigeminal nerve endings, both peripherally in the dura mater and centrally in the trigeminal nucleus caudalis.[9][11][12] This inhibitory effect is thought to occur through the Gi-coupled signaling pathway, which ultimately modulates ion channel function and reduces neuronal excitability. In addition to CGRP, this compound may also inhibit the release of other neurotransmitters, such as glutamate, which are involved in pain signaling pathways.[1][10][13]

Table 2: Effect of this compound on KCl-induced CGRP Release

| Tissue | Species | This compound Concentration | % Inhibition of CGRP Release |

| Dura Mater | Mouse | 30 µM | 47%[11] |

| Trigeminal Ganglion | Mouse | 30 µM | 59%[11] |

| Trigeminal Nucleus Caudalis | Mouse | 30 µM | 70%[11] |

Data from an ex vivo study demonstrating this compound's ability to inhibit CGRP release in key areas of the trigeminovascular system.[11]

Central Nervous System Penetration and Action

Unlike many triptans, this compound is lipophilic and readily crosses the blood-brain barrier.[3][10][13] This allows it to act on central 5-HT1F receptors in brain regions such as the trigeminal nucleus caudalis and thalamus, potentially blocking central pain processing and preventing the development of central sensitization, a key feature of chronic migraine.[1][10][13]

Clinical Efficacy

The mechanism of action of this compound translates into clinically meaningful benefits for patients with migraine. Large-scale, randomized, placebo-controlled Phase 3 clinical trials (SAMURAI, SPARTAN, and CENTURION) have demonstrated the efficacy of this compound for the acute treatment of migraine attacks.[3][9][12][14][15][16][17]

Table 3: Key Efficacy Endpoints from Phase 3 Clinical Trials (Pooled Data from SAMURAI and SPARTAN)

| Endpoint (at 2 hours post-dose) | Placebo | This compound 50 mg | This compound 100 mg | This compound 200 mg |

| Headache Pain Freedom | 18.3% | 28.6% | 29.9% | 35.6%[9] |

| Most Bothersome Symptom (MBS) Free | 31.5% | 40.8% | 42.6% | 44.7%[9] |

| Sustained Pain Freedom at 24 hours | 10.3% | 17.4% | 16.9% | 21.2%[2][9] |

| Sustained Pain Freedom at 48 hours | 9.6% | 14.9% | 15.2% | 18.4%[2][9] |

All this compound doses showed statistically significant superiority over placebo (p < 0.05) for these endpoints.[2][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on 5-HT1F receptors.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1F receptor.

Methodology:

-

Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT1F receptor are cultured and harvested. The cells are then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Competition Binding: A constant concentration of a radiolabeled ligand with known high affinity for the 5-HT1F receptor (e.g., [3H]-Sumatriptan) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To assess the functional activity of this compound as an agonist at the 5-HT1F receptor by measuring its effect on cAMP levels.

Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the human 5-HT1F receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Assay: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with increasing concentrations of this compound.

-

Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: The data are plotted as a dose-response curve, and the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) is determined.

CGRP Release Assay from Trigeminal Neurons

Objective: To determine the effect of this compound on the release of CGRP from cultured trigeminal ganglion neurons.

Methodology:

-

Primary Culture of Trigeminal Ganglion Neurons: Trigeminal ganglia are dissected from neonatal rats or mice and dissociated into single cells. The neurons are then cultured for several days to allow for maturation and expression of relevant receptors and neuropeptides.

-

Pre-incubation: The cultured neurons are pre-incubated with various concentrations of this compound for a specific time.

-

Stimulation: CGRP release is stimulated by depolarizing the neurons with a high concentration of potassium chloride (KCl) or by activating nociceptive pathways with capsaicin.

-

Sample Collection: The cell culture supernatant is collected after the stimulation period.

-

CGRP Quantification: The concentration of CGRP in the supernatant is measured using a sensitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Data Analysis: The amount of CGRP released in the presence of this compound is compared to the amount released in its absence to determine the percentage of inhibition.

Conclusion

This compound's mechanism of action is centered on its selective agonist activity at the 5-HT1F receptor. This initiates a Gi-coupled signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and subsequent inhibition of the release of key signaling molecules in migraine, such as CGRP and glutamate. Its ability to penetrate the central nervous system allows for a dual peripheral and central site of action. The robust preclinical data, supported by extensive clinical trial evidence, confirms that this targeted neuronal mechanism provides effective acute treatment for migraine without the cardiovascular liabilities of triptans, marking a significant therapeutic advance.

References

- 1. neurology.org [neurology.org]

- 2. Sustained responses to this compound: Results from post-hoc analyses of two Phase 3 randomized clinical trials for acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase 3 randomized, placebo-controlled, double-blind study of this compound for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]

- 7. Ex Vivo Release of Calcitonin Gene-Related Peptide from the Trigeminovascular System in Rodents [jove.com]

- 8. mdpi.com [mdpi.com]

- 9. Sustained responses to this compound: Results from post-hoc analyses of two Phase 3 randomized clinical trials for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Randomized, controlled trial of this compound over four migraine attacks: Findings from the CENTURION study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 14. Onset of Efficacy Following Oral Treatment With this compound for the Acute Treatment of Migraine: Integrated Results From 2 Randomized Double-Blind Placebo-Controlled Phase 3 Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Activation of TRPV1 Mediates Calcitonin Gene-Related Peptide Release, Which Excites Trigeminal Sensory Neurons and Is Attenuated by a Retargeted Botulinum Toxin with Anti-Nociceptive Potential | Journal of Neuroscience [jneurosci.org]

The Preclinical Profile of Lasmiditan: An In-depth Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Lasmiditan, a first-in-class selective serotonin 5-HT1F receptor agonist. By summarizing key quantitative data, detailing experimental methodologies, and visualizing core mechanisms, this document serves as a critical resource for professionals engaged in neuroscience research and drug development.

Pharmacodynamics: Receptor Selectivity and In Vitro Activity

This compound distinguishes itself from triptans through its high selectivity for the 5-HT1F receptor, a key target in migraine therapy that is not associated with the vasoconstrictive effects mediated by 5-HT1B/1D receptors.[1][2][3] This selectivity is a cornerstone of its clinical potential for patients with or at risk for cardiovascular conditions.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| Human 5-HT1F | 2.21 [1][3] | Agonist (nanomolar efficacy) [1] |

| Human 5-HT1A | 1053[1] | Low Affinity |

| Human 5-HT1B | 1043[1][3] | No discernible agonist activity[1] |

| Human 5-HT1D | 1357[1][3] | No discernible agonist activity[1] |

Data synthesized from in vitro binding studies using human recombinant receptors.

Mechanism of Action: Neuronal Inhibition in the Trigeminal System

This compound's therapeutic effects are primarily attributed to its agonist activity at 5-HT1F receptors located on trigeminal ganglion neurons.[1][2] Activation of these Gi/o protein-coupled receptors leads to the inhibition of adenylyl cyclase, which in turn suppresses the release of key neurotransmitters implicated in migraine pathophysiology, namely Calcitonin Gene-Related Peptide (CGRP) and glutamate.[1][2] This neuronal inhibition attenuates trigeminal nerve activity and mitigates the signaling cascade that leads to migraine pain.

Preclinical Pharmacodynamics in Animal Models

This compound has demonstrated potent and dose-dependent efficacy in well-established rodent models of migraine. These models aim to replicate key aspects of migraine pathophysiology, such as neurogenic inflammation and neuronal activation.

Inhibition of Dural Plasma Protein Extravasation

A hallmark of neurogenic inflammation in migraine is the extravasation of plasma proteins in the dura mater. This compound effectively inhibits this process following electrical stimulation of the trigeminal ganglion.

| Dose (mg/kg) | Inhibition of Plasma Protein Extravasation (%) |

| 1 | Significant Inhibition |

| 3 | Dose-dependent increase in inhibition |

| 10 | Potent Inhibition |

Data is qualitative based on reports of dose-dependent inhibition.[1][3]

Suppression of c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)

The expression of the immediate early gene c-Fos in the TNC is a marker of neuronal activation in response to nociceptive stimulation. Oral administration of this compound has been shown to potently inhibit c-Fos expression induced by trigeminal ganglion stimulation.[1][3]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species, demonstrating its absorption, distribution, metabolism, and excretion properties.

Table 3: Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |

| Rat | 1 (oral) | ~1020 (male) | 0.5 | ~9105 (male) | ~31 |

| 1 (IV) | - | 0.5 | - | - | |

| Dog | 2 (oral, fasted) | - | 1.25 | - | - |

| 2 (oral, fed) | - | 3.5 | - | - |

Note: The provided data for rats represents ng eq/g and ng eq·h/g for Cmax and AUC respectively. Half-life in rats was calculated with both sexes combined. Data for dogs primarily highlights the effect of food on Tmax. Comprehensive numerical values for Cmax and AUC in dogs were not consistently available in the reviewed literature.

Key Experimental Protocols

The following sections detail the methodologies for key preclinical experiments used to characterize the pharmacodynamic profile of this compound.

Dural Plasma Protein Extravasation Model

This model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater.

Experimental Workflow:

Protocol Details:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Anesthesia: Animals are anesthetized to ensure a lack of pain and distress during the procedure.

-

Surgical Preparation: The femoral vein is cannulated for intravenous administration of substances. A stimulating electrode is stereotactically placed on the trigeminal ganglion.

-

Drug Administration: this compound or vehicle is administered, commonly intravenously or orally, at a predetermined time before trigeminal ganglion stimulation.

-

Induction of Extravasation: Evans blue dye, which binds to plasma albumin, is injected intravenously. Subsequently, the trigeminal ganglion is electrically stimulated to induce neurogenic inflammation and plasma protein extravasation.

-

Quantification: After a set period, the animal is perfused with saline to remove intravascular dye. The dura mater is then removed, and the amount of extravasated Evans blue is quantified spectrophotometrically.

c-Fos Expression in the Trigeminal Nucleus Caudalis

This method is used to assess neuronal activation in the central nervous system in response to a nociceptive stimulus.

Protocol Details:

-

Animal Model and Drug Administration: Similar to the extravasation model, rats are administered this compound or vehicle prior to the stimulus.

-

Stimulation: The trigeminal ganglion is electrically stimulated to induce nociceptive signaling.

-

Tissue Processing: Following a post-stimulation period that allows for c-Fos protein expression, the animals are euthanized, and the brainstem is removed and fixed.

-

Immunohistochemistry: Brainstem sections containing the TNC are processed for c-Fos immunohistochemistry.

-

Analysis: The number of c-Fos-immunoreactive neurons in the TNC is quantified using microscopy and image analysis software. A reduction in the number of c-Fos-positive cells in the this compound-treated group compared to the vehicle group indicates inhibition of neuronal activation.

Cutaneous Allodynia in a Model of Medication Overuse Headache

This model evaluates the potential for a drug to induce allodynia, a painful response to a normally non-painful stimulus, which is a feature of medication overuse headache.[4][5][6][7]

Protocol Details:

-

Animal Model: Sprague-Dawley rats are used in this model.[4][5][6][7]

-

Drug Administration: Animals receive repeated oral doses of this compound (e.g., 10 mg/kg), a comparator drug like sumatriptan, or vehicle over a period of two weeks.[4][5][6][7]

-

Assessment of Allodynia: Cutaneous allodynia is measured at baseline and at regular intervals throughout the study. This is typically done by applying von Frey filaments of varying forces to the periorbital region and hind paws and observing the withdrawal threshold.[4][5][6][7]

-

Triggering Stimuli: After the initial drug administration period, animals may be exposed to putative migraine triggers, such as bright light stress or a nitric oxide donor, to assess for latent sensitization.[4][5][6][7]

-

Endpoint: The primary endpoint is the development and resolution of cutaneous allodynia, as indicated by a decrease in the mechanical withdrawal threshold.

Summary and Conclusion

The preclinical data for this compound robustly support its mechanism of action as a selective 5-HT1F receptor agonist with potent neuronal inhibitory effects in the trigeminal system. Its efficacy in animal models of migraine, coupled with a pharmacokinetic profile that allows for central nervous system penetration, provides a strong rationale for its clinical development and use. The detailed experimental protocols outlined in this guide offer a framework for further research into the nuanced pharmacology of this compound and other selective 5-HT1F receptor agonists. This in-depth understanding of its preclinical characteristics is invaluable for the ongoing efforts to develop novel and safer therapies for migraine.

References

- 1. This compound mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical pharmacological profile of the selective 5-HT1F receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of LY573144 (this compound) in a preclinical model of medication overuse headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of LY573144 (this compound) in a preclinical model of medication overuse headache - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of LY573144 (this compound) in a preclinical model of medication overuse headache | Semantic Scholar [semanticscholar.org]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

The Synthesis and Structural Elucidation of Lasmiditan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasmiditan is a selective serotonin 5-HT1F receptor agonist approved for the acute treatment of migraine. Its unique mechanism of action, which avoids the vasoconstrictive effects associated with triptans, makes it a valuable therapeutic alternative for patients with cardiovascular risk factors. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the strategic bond disconnections in its retrosynthetic analysis and outlining key reaction steps. Furthermore, this document delves into the structural analysis of this compound, presenting data from various analytical techniques crucial for its characterization. Detailed experimental protocols for both synthesis and analysis are provided to facilitate replication and further research.

Chemical Synthesis of this compound

The synthesis of this compound can be approached through several routes, with a common strategy involving the coupling of a substituted pyridine core with a fluorinated benzoyl moiety. A robust synthesis developed by researchers at Eli Lilly and Company serves as a primary example.[1]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound (1) involves breaking the amide bond, leading to two key precursors: 2,4,6-trifluorobenzoyl chloride (2) and (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (3). The amine fragment (3) can be further disconnected via a Buchwald-Hartwig amination of a corresponding 2-chloropyridine derivative. This intermediate can be envisioned as arising from the reaction of an organometallic reagent with a Weinreb amide.[1]

Synthetic Pathway

A common synthetic route is initiated from commercially available starting materials and proceeds through several key transformations.

Caption: A simplified workflow for the synthesis of this compound.

Key Reaction Steps and Data

The following table summarizes the key steps in a common synthetic route to this compound, including reaction conditions and reported yields.

| Step | Reaction | Key Reagents and Conditions | Yield (%) |

| 1 | Formation of 2,4,6-trifluorobenzoyl chloride | 2,4,6-trifluorobenzoic acid, thionyl chloride or oxalyl chloride, DMF (cat.), DCM, rt | High |

| 2 | Synthesis of the Ketone Intermediate | 2-chloropyridine, n-BuLi, dimethylaminoethanol, Weinreb amide, THF, -78 °C to rt | Not specified |

| 3 | Buchwald-Hartwig Amination and Deprotection | Ketone intermediate, benzophenone imine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), NaOt-Bu, toluene; followed by acidic workup. | 82% (over 2 steps)[1] |

| 4 | Amide Coupling | (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, 2,4,6-trifluorobenzoyl chloride, 1,4-dioxane, reflux, 3h. | >100% (crude) |

| 5 | Salt Formation | This compound free base, succinic acid, ethanol, 55 °C to rt | High |

Experimental Protocols

Step 3: Buchwald-Hartwig Amination and Deprotection A mixture of the ketone intermediate, benzophenone imine, a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a suitable phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and a base such as sodium tert-butoxide in an inert solvent like toluene is heated. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled and subjected to an acidic workup to hydrolyze the imine and afford the primary amine, (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. The product is then purified by column chromatography.[1]

Step 4: Amide Coupling to form this compound To a solution of (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (0.20 g, 0.92 mmol) in 1,4-dioxane (10 mL) is added 2,4,6-trifluorobenzoyl chloride (0.357 g, 1.84 mmol). The reaction mixture is heated to reflux and stirred for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is purified by loading onto an SCX column, washing with methanol, and eluting with 2M ammonia in methanol. Concentration of the eluent yields this compound free base as an oil.

Step 5: Formation of this compound Hemisuccinate this compound free base is dissolved in ethanol. A solution of 0.5 equivalents of succinic acid in ethanol is added. The mixture is heated to approximately 55 °C and then allowed to cool to room temperature, during which the hemisuccinate salt precipitates. The solid is collected by filtration and dried to yield this compound hemisuccinate.

Structural Analysis of this compound

The structural integrity and purity of synthesized this compound are confirmed using a variety of analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, assigned 1H and 13C NMR spectrum for this compound is not readily available in the public domain, the expected spectra would show characteristic signals for the aromatic protons of the trifluorobenzoyl and pyridine rings, as well as the aliphatic protons of the piperidine ring.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of this compound.

-

Molecular Ion: The protonated molecule [M+H]+ is observed at m/z 378.24.[2]

-

Fragmentation: Tandem mass spectrometry (MS/MS) would provide further structural information through characteristic fragmentation patterns, though detailed public data is limited.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is employed to assess the purity of this compound and to separate it from any process-related impurities or degradation products.

| HPLC Method Parameters | |

| Column | Inertsil ODS-3 (250x4.6 mm, 5.0 µm) |

| Mobile Phase A | 0.1 M phosphate buffer (pH 3.6) and acetonitrile (65:35 v/v) |

| Mobile Phase B | 0.1 M phosphate buffer (pH 3.6) and methanol (20:80 v/v) |

| Elution | Isocratic (50:50 A:B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 246 nm |

| Retention Time | 8.49 min |

Data from a stability-indicating HPLC method development study.

X-ray Crystallography

X-ray powder diffraction (XRPD) is used to characterize the solid-state forms of this compound and its salts. Different crystalline forms (polymorphs) can exhibit distinct physical properties.

| Crystalline Form | Characteristic 2θ Peaks (Cu-Kα) |

| This compound Form 1 | 5.3°, 12.5°, 13.3°, 15.2°, 16.6°, 19.8° (all ±0.2°) |

| This compound Hemisuccinate Form A | 15.3°, 16.4°, 19.3°, 22.1°, 23.6°, 25.9° (all ±0.2°) |

| This compound Acetate | 14.0°, 17.9°, 20.4°, 26.2° (all ±0.2°) |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting as a selective agonist at the serotonin 5-HT1F receptor.[3] This receptor is a G-protein coupled receptor (GPCR) found on trigeminal neurons.

Diagram: this compound Signaling Pathway

References

The Advent of a New Era in Migraine Therapy: A Technical Deep Dive into the Discovery and Development of Lasmiditan

A Whitepaper for Researchers and Drug Development Professionals

Abstract

The landscape of acute migraine treatment has been significantly reshaped by the emergence of a novel class of therapeutics known as the "ditans." This technical guide provides an in-depth exploration of the discovery and development of lasmiditan, the first-in-class ditan, designed to offer a targeted and neurally-focused approach to migraine relief. We will delve into the preclinical and clinical journey of this compound, from its rational design as a selective serotonin 5-HT1F receptor agonist to its robust clinical trial program. This document will detail the key experiments that elucidated its mechanism of action, its pharmacokinetic profile, and its clinical efficacy and safety, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuroscience and pain management.

Introduction: The Unmet Need and the Dawn of the Ditans

For decades, the triptan class of drugs has been the cornerstone of acute migraine therapy. Their efficacy is primarily attributed to their agonist activity at the 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of neuropeptide release.[1][2] However, the vasoconstrictive properties of triptans pose a potential risk for patients with or at risk for cardiovascular and cerebrovascular conditions, creating a significant unmet medical need.[3] This limitation spurred the search for a novel therapeutic agent that could provide effective migraine relief without inducing vasoconstriction.

The discovery that the 5-HT1F receptor is expressed in the trigeminal ganglion and plays a role in modulating migraine pathophysiology, without being present on vascular smooth muscle, presented a promising new target.[3][4] This led to the development of a new class of drugs, the ditans, which are selective 5-HT1F receptor agonists. This compound (formerly COL-144 and LY573144) emerged as the pioneering molecule in this class.[5][6] Discovered by Eli Lilly and Company, its development journey involved a strategic licensing to CoLucid Pharmaceuticals before being reacquired by Eli Lilly, culminating in its approval by the U.S. Food and Drug Administration (FDA).[6][7]

Preclinical Development: Elucidating the Unique Mechanism of Action

The preclinical development of this compound was focused on establishing its high selectivity and affinity for the 5-HT1F receptor and demonstrating its efficacy in animal models of migraine, all while confirming its lack of vasoconstrictive effects.

Receptor Binding and Functional Activity

The cornerstone of this compound's profile is its remarkable selectivity for the 5-HT1F receptor. This was quantified through extensive radioligand binding assays.

Experimental Protocol: Radioligand Binding Competition Assay

-

Objective: To determine the binding affinity (Ki) of this compound for various human serotonin (5-HT) receptor subtypes.

-

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the human 5-HT receptor subtypes of interest were prepared.

-

Assay Setup: Competition binding assays were performed in 96-well plates. Each well contained the cell membrane preparation, a specific radioligand for the receptor subtype being tested, and varying concentrations of this compound (or a reference compound).

-

Incubation: The plates were incubated to allow for competitive binding between the radioligand and this compound to the receptors.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters was quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

-

Data Presentation: this compound Binding Affinity (Ki) at Human 5-HT Receptors

| Receptor Subtype | This compound Ki (nM) | Reference Compound Ki (nM) |

| 5-HT1F | 2.21 | |

| 5-HT1A | 1053 | |

| 5-HT1B | 1043 | |

| 5-HT1D | 1357 | |

| 5-HT1E | >1000 | |

| 5-HT2A | >1000 | |

| 5-HT2B | >1000 | |

| 5-HT7 | >1000 |

Data compiled from multiple sources.[5][8]

The data clearly demonstrates that this compound possesses a high affinity for the 5-HT1F receptor with over 470-fold greater selectivity compared to the 5-HT1B and 5-HT1D receptors, the targets of triptans.[5]

To confirm that this compound acts as an agonist at the 5-HT1F receptor, GTPγS binding assays were conducted. This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Objective: To determine the functional agonist activity of this compound at the 5-HT1F receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the 5-HT1F receptor were prepared.

-

Assay Setup: Membranes were incubated in a buffer containing GDP, varying concentrations of this compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Reaction Initiation and Incubation: The binding reaction was initiated by the addition of [³⁵S]GTPγS and incubated at 30°C.

-

Termination and Separation: The reaction was terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound.

-

Quantification: The amount of radioactivity on the filters was measured by liquid scintillation counting.

-

Data Analysis: The concentration-response curves were plotted to determine the EC50 (potency) and Emax (efficacy) of this compound.

-

This compound demonstrated potent agonist activity at the 5-HT1F receptor in these assays, while showing no significant activity at the 5-HT1B and 5-HT1D receptors.[8]

In Vivo Models of Migraine

A key preclinical model for assessing anti-migraine efficacy is the inhibition of dural plasma protein extravasation, a phenomenon associated with neurogenic inflammation in the dura mater.

Experimental Protocol: Dural Plasma Protein Extravasation in Rats

-

Objective: To evaluate the ability of this compound to inhibit neurogenic dural inflammation.

-

Methodology:

-

Animal Preparation: Anesthetized rats were used. The femoral vein was cannulated for drug and dye administration.

-

Trigeminal Ganglion Stimulation: An electrode was placed on the trigeminal ganglion for electrical stimulation, which induces the release of vasoactive neuropeptides and subsequent plasma protein extravasation.

-

Dye Administration: Evans blue dye, which binds to plasma albumin, was administered intravenously to quantify the extent of plasma leakage.

-

Drug Administration: this compound or vehicle was administered prior to trigeminal stimulation.

-

Tissue Collection and Quantification: After a set period, the animals were perfused, and the dura mater was removed. The amount of extravasated Evans blue dye in the dura was extracted and quantified spectrophotometrically.

-

Orally administered this compound was shown to potently and dose-dependently inhibit dural plasma protein extravasation induced by trigeminal ganglion stimulation.[8]

The expression of the immediate early gene c-Fos in the TNC is a marker of neuronal activation in the central trigeminal pathways, which is a critical component of migraine pain processing.

Experimental Protocol: c-Fos Immunohistochemistry in the TNC

-

Objective: To assess the effect of this compound on the activation of second-order neurons in the trigeminal pain pathway.

-

Methodology:

-

Animal Model: Trigeminal nociception was induced in rats, typically by electrical stimulation of the trigeminal ganglion or chemical stimulation of the dura mater.

-

Drug Administration: this compound or vehicle was administered prior to the nociceptive stimulation.

-

Tissue Processing: After a survival period to allow for c-Fos protein expression, the animals were perfused, and the brainstems were removed and sectioned.

-

Immunohistochemistry: The brainstem sections were processed for c-Fos immunohistochemistry using a specific primary antibody against the c-Fos protein, followed by a secondary antibody conjugated to a detectable marker.

-

Microscopy and Analysis: The number of c-Fos-positive neurons in the TNC was quantified using light microscopy.

-

This compound significantly inhibited the expression of c-Fos in the TNC, indicating its ability to suppress the activation of central trigeminal neurons.[8]

Clinical Development: From Proof-of-Concept to Pivotal Trials

The clinical development program for this compound was designed to establish its efficacy and safety in the acute treatment of migraine in adults.

Phase 2 Studies

Initial Phase 2 studies provided the proof-of-concept for this compound's efficacy in treating migraine attacks. These studies explored various doses and formulations, demonstrating a dose-dependent effect on headache relief.

Phase 3 Pivotal Trials: SAMURAI and SPARTAN

The efficacy and safety of this compound were definitively established in two large, randomized, double-blind, placebo-controlled Phase 3 trials: SAMURAI (NCT02439320) and SPARTAN (NCT02605174).[9][10]

Experimental Protocol: SAMURAI and SPARTAN Trial Design

-

Objective: To evaluate the efficacy and safety of oral this compound for the acute treatment of a single migraine attack.

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.

-

Patient Population: Adults with a history of migraine with or without aura, experiencing 3 to 8 migraine attacks per month.

-

Inclusion/Exclusion Criteria:

-

Intervention:

-

Primary Endpoints:

-

Proportion of patients who were headache pain-free at 2 hours post-dose.

-

Proportion of patients free from their most bothersome symptom (MBS; nausea, photophobia, or phonophobia) at 2 hours post-dose.

-

-

Statistical Analysis: The primary efficacy analyses were conducted on the modified intent-to-treat (mITT) population. Logistic regression was used for comparisons between this compound and placebo groups.

Data Presentation: Pooled Efficacy Results from SAMURAI and SPARTAN Trials (2 Hours Post-Dose)

| Endpoint | Placebo | This compound 50 mg | This compound 100 mg | This compound 200 mg |

| Pain Freedom | 18.3% | 28.6% | 29.9% | 35.6% |

| MBS Freedom | 31.5% | 40.8% | 42.6% | 44.7% |

*p < 0.05 vs. placebo. Data compiled from pooled analysis.[12]

Both the SAMURAI and SPARTAN trials met their primary endpoints, demonstrating that all doses of this compound were significantly more effective than placebo in achieving pain freedom and freedom from the most bothersome symptom at 2 hours.[9][12] The most common adverse events were CNS-related and included dizziness, paresthesia, somnolence, fatigue, and nausea.[12]

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its clinical application.

Data Presentation: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Oral Bioavailability | ~40% |

| Time to Peak Plasma Concentration (Tmax) | ~1.8 hours |

| Plasma Protein Binding | 55-60% |

| Terminal Half-life (t1/2) | ~5.7 hours |

| Metabolism | Primarily via non-cytochrome P450 (CYP) enzymes through ketone reduction. |

| Excretion | Mainly renal, with approximately 66% of the dose excreted as the main metabolite (S-M8). |

Data compiled from multiple sources.[12][13][14]

This compound's metabolism primarily by non-CYP enzymes is a notable feature, suggesting a lower potential for drug-drug interactions compared to drugs metabolized by the CYP450 system.[12][13]

Visualizing the Science: Diagrams and Pathways

Signaling Pathway of this compound at the 5-HT1F Receptor

Caption: this compound's activation of the 5-HT1F receptor inhibits CGRP and glutamate release.

Experimental Workflow for Dural Plasma Protein Extravasation Assay

Caption: Workflow for measuring dural plasma protein extravasation.

Logical Progression of this compound's Development

Caption: The development pathway of this compound.

Conclusion

The discovery and development of this compound represent a paradigm shift in the acute treatment of migraine. By selectively targeting the 5-HT1F receptor, this compound offers a neurally-mediated mechanism of action that effectively alleviates migraine pain and associated symptoms without the vasoconstrictive effects that limit the use of triptans. The comprehensive preclinical and clinical data presented in this guide underscore the rigorous scientific journey that has established this compound as a valuable therapeutic option for a broad range of migraine sufferers. As the first-in-class ditan, this compound has paved the way for a new era of targeted migraine therapies, offering hope to patients and new avenues of research for the scientific community.

References

- 1. Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cilostazol induces C-fos expression in the trigeminal nucleus caudalis and behavioural changes suggestive of headache with the migraine-like feature photophobia in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EHMTI-0092. Activation of the 5-HT2B receptor induces dural plasma protein extravasation in a mouse migraine model | springermedizin.de [springermedizin.de]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Safety findings from Phase 3 this compound studies for acute treatment of migraine: Results from SAMURAI and SPARTAN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor systems mediating c-fos expression within trigeminal nucleus caudalis in animal models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurotrials.ai [neurotrials.ai]

- 10. Characterization of binding, functional activity, and contractile responses of the selective 5-HT1F receptor agonist this compound [pubmed.ncbi.nlm.nih.gov]

- 11. Phase 3 randomized, placebo-controlled, double-blind study of this compound for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. benchchem.com [benchchem.com]

- 14. d-nb.info [d-nb.info]

Lasmiditan: A Deep Dive into its Selective Affinity for the 5-HT1F Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core of Lasmiditan's pharmacological profile: its remarkable selectivity for the serotonin 5-HT1F receptor over other serotonin receptor subtypes. This high selectivity is a key differentiator from other migraine therapies, such as triptans, and underpins its mechanism of action while minimizing certain cardiovascular risks. This document provides a comprehensive overview of the binding affinities, functional activity, and the experimental methodologies used to characterize this unique compound.

Quantitative Analysis of Receptor Binding Affinity

This compound's high affinity for the 5-HT1F receptor and markedly lower affinity for other serotonin receptors are demonstrated in in vitro binding studies. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Data from radioligand binding assays clearly illustrate this compound's selectivity. The compound exhibits a Ki of 2.21 nM at the human 5-HT1F receptor.[1][2][3] In contrast, its affinity for other serotonin receptor subtypes is significantly lower, with Ki values exceeding 1000 nM for the 5-HT1B and 5-HT1D receptors, resulting in a selectivity ratio of over 470-fold.[1][2] This pronounced selectivity for the 5-HT1F receptor is a cornerstone of its therapeutic design.[3][4][5][6]

| Receptor Subtype | This compound Ki (nM) | Reference |

| 5-HT1F | 2.21 ± 0.22 | [3] |

| 5-HT1A | 1053 ± 134 | [3] |

| 5-HT1B | 1043 ± 124 | [1][2][3] |

| 5-HT1D | 1357 ± 156 | [1][2][3] |

| 5-HT2A | >5000 | [3] |

| 5-HT2B | >2000 | [3] |

| 5-HT2C | >3000 | [3] |

| 5-HT6 | >4000 | [3] |

| 5-HT7 | >3000 | [3] |

Experimental Protocols

The determination of this compound's receptor selectivity relies on established and robust in vitro pharmacological assays. The following sections detail the typical methodologies employed.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity (Ki) of a test compound for a specific receptor. The principle is based on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound (this compound) for binding to the receptor.

1. Membrane Preparation:

-

Cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells) are cultured to confluency.

-

The cells are harvested, and the cell membranes are isolated through a process of homogenization and centrifugation.

-

The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Serotonin or a subtype-selective radioligand), and varying concentrations of the unlabeled test compound (this compound).

-

Control wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand) are included.

-

The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Measurement

To determine the functional activity of this compound at G-protein coupled serotonin receptors, assays measuring the downstream second messenger cyclic adenosine monophosphate (cAMP) are employed. The 5-HT1F receptor is coupled to a Gi protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7][8][9]

1. Cell Culture and Treatment:

-

Cells expressing the specific human serotonin receptor subtype are seeded in a multi-well plate.

-

For Gi-coupled receptors, the cells are typically stimulated with forskolin to induce a measurable level of cAMP.

-

The cells are then treated with varying concentrations of the test compound (this compound).

2. cAMP Measurement:

-

Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured.

-

Various commercial kits are available for cAMP detection, often based on principles like competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).

3. Data Analysis:

-

For agonists at Gi-coupled receptors, the potency is determined by the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels (EC50).

-

The results demonstrate this compound's functional selectivity as an agonist at the 5-HT1F receptor.[10][11]

Visualizing the Methodologies and Pathways

To further elucidate the processes and relationships discussed, the following diagrams are provided.

Caption: Workflow of a competitive radioligand binding assay.

Caption: Simplified 5-HT1F receptor signaling pathway.

References

- 1. Preclinical pharmacological profile of the selective 5-HT1F receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-HT1F receptor agonist this compound as a potential treatment of migraine attacks: a review of two placebo-controlled phase II trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacological profile and clinical prospects of the oral 5-HT1F receptor agonist this compound in the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Structural basis for recognition of anti-migraine drug this compound by the serotonin receptor 5-HT1F–G protein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mrimigraine.com [mrimigraine.com]

- 7. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Characterization of binding, functional activity, and contractile responses of the selective 5-HT1F receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lasmiditan in Modulating CGRP Release in the Trigeminal System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Migraine is a debilitating neurological disorder characterized by severe headaches, and its pathophysiology is intricately linked to the activation of the trigeminal vascular system and the subsequent release of calcitonin gene-related peptide (CGRP).[1] CGRP is a potent vasodilator and a key player in pain signaling during a migraine attack.[1][2] Lasmiditan, a selective 5-hydroxytryptamine (5-HT) 1F receptor agonist, represents a novel therapeutic approach for the acute treatment of migraine.[2][3] Unlike triptans, which act on 5-HT1B/1D receptors and cause vasoconstriction, this compound's mechanism of action is devoid of significant vasoconstrictive properties, offering a safer alternative for patients with cardiovascular risk factors.[3][4] This technical guide provides an in-depth analysis of the role of this compound in modulating CGRP release within the trigeminal system, summarizing key experimental findings, detailing methodologies, and visualizing the underlying signaling pathways and experimental workflows.

Introduction: The Trigeminal System and CGRP in Migraine

The trigeminal vascular system plays a crucial role in the pathophysiology of migraine. Activation of trigeminal ganglion neurons leads to the release of vasoactive neuropeptides, most notably CGRP.[1][3] CGRP, a 37-amino acid neuropeptide, is abundantly expressed in trigeminal afferent neurons.[5] Its release contributes to the neurogenic inflammation, vasodilation of cranial blood vessels, and transmission of pain signals that characterize a migraine attack.[6][7] Clinical studies have shown elevated levels of CGRP during migraine attacks, and infusion of CGRP can trigger migraine-like headaches in susceptible individuals.[6][8] Consequently, targeting the CGRP pathway has become a cornerstone of modern migraine therapy.

This compound emerges as a targeted therapy that leverages the presence of 5-HT1F receptors on trigeminal ganglion neurons.[1][2] These receptors are located on both the terminals and cell bodies of these neurons and are implicated in the modulation of neuropeptide release.[1][2] By selectively activating these receptors, this compound offers a mechanism to inhibit the release of CGRP and other neurotransmitters like glutamate, thereby mitigating the downstream effects that lead to migraine pain.[2][5]

Mechanism of Action: this compound and the 5-HT1F Receptor

This compound is a highly selective agonist for the 5-HT1F receptor, with a binding affinity (Ki) of 2.21 nM, which is over 440 times more potent than its affinity for 5-HT1B and 5-HT1D receptors.[5] The 5-HT1F receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates an intracellular signaling cascade.

Signaling Pathway

Activation of the 5-HT1F receptor by this compound leads to the inhibition of adenylate cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[9] A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key enzyme in many cellular processes, including neurotransmitter release.[9] The downstream effects of this signaling cascade include the inhibition of CGRP release from trigeminal nerve endings.[9]

Figure 1: this compound's Signaling Pathway via the 5-HT1F Receptor.

Experimental Evidence: Modulation of CGRP Release

A substantial body of preclinical evidence supports this compound's ability to inhibit CGRP release in the trigeminal system. These studies have utilized both ex vivo and in vivo models to quantify the effects of this compound.

Ex Vivo Studies

Ex vivo experiments have been crucial in demonstrating the direct inhibitory effect of this compound on CGRP release from various components of the trigeminal system.

A common methodology for assessing ex vivo CGRP release involves the following steps:[3][4][10][11]

-

Tissue Isolation: Tissues such as the dura mater, trigeminal ganglion (TG), and trigeminal nucleus caudalis (TNC) are isolated from rodents (e.g., mice).[3][4][10][11]

-

Incubation: The isolated tissues are incubated in a physiological buffer solution.

-

Stimulation: CGRP release is stimulated by depolarization of the neurons, typically using potassium chloride (KCl).[3][4][10][11]

-

Treatment: Tissues are pre-incubated with this compound, a comparator drug (e.g., sumatriptan), or a vehicle control before stimulation.

-

Quantification: The amount of CGRP released into the incubation buffer is measured using a sensitive technique such as an enzyme-linked immunosorbent assay (ELISA).[4]

Figure 2: Experimental Workflow for Ex Vivo CGRP Release Assay.

The following table summarizes the quantitative findings from ex vivo studies, demonstrating the inhibitory effect of this compound and Sumatriptan on KCl-induced CGRP release.

| Tissue Component | Drug (Concentration) | % Inhibition of CGRP Release | Statistical Significance (p-value) | Reference |

| Dura Mater | Sumatriptan (30 µM) | 49% | <0.05 | [4] |

| This compound (30 µM) | 47% | <0.05 | [4] | |

| Trigeminal Ganglion (TG) | Sumatriptan (30 µM) | 48% | <0.05 | [4] |

| This compound (30 µM) | 59% | <0.05 | [4] | |

| Trigeminal Nucleus Caudalis (TNC) | Sumatriptan (30 µM) | 75% | <0.05 | [4] |

| This compound (30 µM) | 70% | <0.05 | [4] |

Table 1: Comparative Inhibition of KCl-Induced CGRP Release by this compound and Sumatriptan in Mouse Trigeminal Tissues.[4]

These data indicate that this compound is as effective as sumatriptan in inhibiting CGRP release from both peripheral (dura mater, trigeminal ganglion) and central (trigeminal nucleus caudalis) components of the trigeminal system.[4][12]

A separate study reported the following relative stimulated CGRP release values, further supporting the inhibitory effect of this compound.

| Tissue Component | Treatment | Relative Stimulated CGRP Release (Mean ± SEM) | Statistical Significance (p-value vs. Vehicle) | Reference |

| Dura Mater | Vehicle | 6.4 ± 1.2 | - | [12] |

| This compound | 2.6 ± 0.5 | 0.027 | [12] | |

| Trigeminal Ganglion | Vehicle | 7.4 ± 2.6 | - | [12] |

| This compound | 2.1 ± 0.7 | 0.032 | [12] | |

| Trigeminal Nucleus Caudalis | Vehicle | 10.9 ± 3.0 | - | [12] |

| This compound | 3.6 ± 1.1 | 0.037 | [12] |

Table 2: Effect of this compound on Relative Stimulated CGRP Release in Mouse Trigeminal Tissues.[12]

In Vivo Studies

In vivo models provide a more integrated physiological context to evaluate the effects of this compound on the trigeminal system.

The rat closed-cranial window model is a widely used in vivo technique to assess the effects of drugs on dural vasodilation, an indirect measure of CGRP release.[3][10][11]

-

Animal Preparation: Anesthetized rats are prepared with a closed cranial window over the dura mater.

-

Stimulation of CGRP Release: Endogenous CGRP release is induced by electrical stimulation of the trigeminal ganglion or by the administration of capsaicin.[3][10][11]

-

Measurement of Dural Artery Diameter: The diameter of the dural arteries is continuously monitored to measure vasodilation.

-

Drug Administration: this compound or a comparator drug is administered intravenously (i.v.).[10][12]

-

Assessment of Exogenous CGRP Effects: To confirm that the drug's effect is on CGRP release and not on the CGRP receptor, the effect of exogenously administered CGRP on dural vasodilation is also assessed.[10][12]

Figure 3: Experimental Workflow for In Vivo Dural Vasodilation Model.

In vivo studies have demonstrated that intravenous administration of this compound significantly attenuates the vasodilatory responses induced by endogenous CGRP release.[10][12] Importantly, this compound does not affect the vasodilation caused by the administration of exogenous CGRP.[10][12] This crucial finding indicates that this compound's mechanism of action is to inhibit the release of CGRP from trigeminal nerve terminals, rather than blocking the CGRP receptor itself.[5] Dose-dependent inhibition of endogenous CGRP was observed with this compound (0.3–10 mg/kg) and sumatriptan (3–10 mg/kg).[5]

Central and Peripheral Sites of Action

This compound's lipophilic nature allows it to cross the blood-brain barrier, enabling it to act on both peripheral and central nervous system sites.[1][2]

-

Peripheral Nervous System (PNS): In the periphery, this compound acts on 5-HT1F receptors located on the terminals of trigeminal afferent fibers that innervate the dura mater and on the cell bodies within the trigeminal ganglion.[1][2] This peripheral action is thought to be a primary mechanism for inhibiting CGRP release and preventing neurogenic inflammation.

-

Central Nervous System (CNS): Within the CNS, this compound can act on 5-HT1F receptors in the trigeminal nucleus caudalis (TNC) and the thalamus.[1][2][5] Activation of these central receptors can inhibit the release of CGRP and the excitatory neurotransmitter glutamate, thereby preventing the development of central sensitization, a key process in the chronification of migraine.[2][5] Furthermore, 5-HT1F receptors are involved in descending pain modulation pathways, presenting another potential site for this compound's analgesic effects.[1][2]

Conclusion

This compound represents a significant advancement in the acute treatment of migraine, offering a targeted mechanism of action with a favorable cardiovascular safety profile. Its high selectivity for the 5-HT1F receptor allows for the effective modulation of the trigeminal system, a key player in migraine pathophysiology. The comprehensive experimental data from both ex vivo and in vivo studies robustly demonstrate that this compound prejunctionally inhibits the release of CGRP from both peripheral and central trigeminal nerve terminals. This inhibition of a critical mediator of migraine pain, coupled with its ability to act at multiple sites within the trigeminal pathway, underscores the pivotal role of this compound in the evolving landscape of migraine therapeutics. Further research into the central actions of this compound and its potential effects on other neurotransmitter systems will continue to refine our understanding of its complete mechanism of action and its place in clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.regionh.dk [research.regionh.dk]

- 4. neurology.org [neurology.org]

- 5. This compound mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencealert.com [sciencealert.com]

- 8. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits calcitonin gene-related peptide release in the rodent trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits calcitonin gene-related peptide release in the rodent trigeminovascular system - PMC [pmc.ncbi.nlm.nih.gov]

Lipophilicity and Blood-Brain Barrier Penetration of Lasmiditan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lasmiditan is a first-in-class selective serotonin 5-HT1F receptor agonist, approved for the acute treatment of migraine. A key differentiator of this compound from triptans, the previous standard of care, is its novel mechanism of action that does not involve vasoconstriction, a significant advantage for patients with or at risk for cardiovascular conditions. Central to its therapeutic effect is its ability to penetrate the central nervous system (CNS). This technical guide provides an in-depth analysis of the lipophilicity of this compound and its consequential penetration of the blood-brain barrier (BBB), supported by available preclinical data. The document further outlines the common experimental methodologies for assessing these critical drug properties and visualizes the associated signaling pathways and experimental workflows.

Physicochemical Properties and Lipophilicity of this compound

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈F₃N₃O₂ | |

| Molecular Weight | 377.4 g/mol | |

| Calculated XLogP3 | 2.8 | |

| Oral Bioavailability | ~40% | [4] |

| Plasma Protein Binding | 55-60% | |

| Terminal Half-life | ~5.7 hours | [5] |

Blood-Brain Barrier Penetration

The high lipophilicity of this compound facilitates its transit across the BBB, allowing it to exert its effects on both the peripheral and central nervous systems.[2] Preclinical studies have quantitatively demonstrated this central nervous system penetration.

Table 2: Preclinical Evidence of this compound Blood-Brain Barrier Penetration

| Species | Experimental Detail | Result | Implication | Reference |

| Mouse | Intravenous injection of 1 mg/kg this compound | Brain/plasma ratio of 1.57 at 2 hours post-injection | High degree of CNS penetration | [2] |

This significant brain uptake is consistent with the observed CNS-mediated side effects of this compound, such as dizziness and somnolence.[6]

Experimental Protocols for Assessing Lipophilicity and BBB Permeability

While specific experimental protocols for this compound are proprietary, this section details standard methodologies used in drug discovery to evaluate lipophilicity and blood-brain barrier permeability.

Determination of Lipophilicity (logP/logD)

The "shake-flask" method is the gold standard for experimentally determining the partition coefficient (logP) or distribution coefficient (logD).

Protocol: Shake-Flask Method for logD7.4 Determination

-

Preparation of Phases: n-Octanol and phosphate-buffered saline (PBS) at pH 7.4 are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Compound Addition: A known concentration of this compound is added to a mixture of the pre-saturated n-octanol and PBS (pH 7.4).

-

Equilibration: The mixture is shaken or stirred until equilibrium is reached, allowing the compound to partition between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[7][8][9]

-

Calculation: The logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Blood-Brain Barrier Permeability Assays

In vitro models are crucial for predicting a drug's ability to cross the BBB. Commonly used models include the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell monolayer assays. The MDCK cell line transfected with the human MDR1 gene (MDCK-MDR1) is particularly useful for assessing the impact of P-glycoprotein (P-gp) efflux.

Protocol: MDCK-MDR1 Permeability Assay

-

Cell Culture: MDCK-MDR1 cells are seeded on a semi-permeable membrane in a Transwell™ plate system and cultured to form a confluent, polarized monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the trans-epithelial electrical resistance (TEER).

-

Bidirectional Transport Study:

-

Apical-to-Basolateral (A-B) Transport: The test compound (this compound) is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is monitored over time.

-

Basolateral-to-Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is monitored.

-

-

Sample Analysis: Samples are collected from the receiver compartment at specified time points and the concentration of the compound is quantified by LC-MS/MS.

-

Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

-

The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

-

The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER ≥ 2 suggests that the compound is a substrate for efflux transporters like P-gp.

-

Visualizations

Signaling Pathway of this compound

This compound exerts its therapeutic effect by acting as a selective agonist at the 5-HT1F receptor, which is coupled to an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The subsequent reduction in protein kinase A (PKA) activity is thought to inhibit the release of calcitonin gene-related peptide (CGRP) and glutamate, key neurotransmitters in migraine pathophysiology.

Experimental Workflow for In Vitro BBB Permeability Assay

The following diagram illustrates the general workflow for an in vitro BBB permeability assay, such as the MDCK-MDR1 assay, to assess the ability of a compound like this compound to cross a cell monolayer mimicking the blood-brain barrier.

Conclusion

This compound's lipophilic nature is a cornerstone of its pharmacological profile, enabling it to penetrate the blood-brain barrier and engage with central 5-HT1F receptors. This central activity is believed to be crucial for its efficacy in the acute treatment of migraine. The quantitative preclinical data, particularly the brain-to-plasma ratio, provides strong evidence for its CNS penetration. While specific experimental details for this compound's lipophilicity and permeability assessment are not publicly disclosed, established in vitro methodologies provide a robust framework for evaluating these properties for novel CNS drug candidates. The continued investigation into the nuanced aspects of this compound's interaction with the BBB will further elucidate its mechanism of action and inform the development of future neurally acting anti-migraine agents.

References

- 1. Evaluation of LY573144 (this compound) in a preclinical model of medication overuse headache - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation, In-vitro, Ex-vivo, and Pharmacokinetic Study of this compound as Intranasal Nanoemulsion-based In Situ Gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. The potential of this compound in migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijnrd.org [ijnrd.org]

- 9. acgpubs.org [acgpubs.org]

The Dichotomous Impact of Lasmiditan on Central and Peripheral Trigeminal Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lasmiditan, a selective serotonin 5-HT1F receptor agonist, represents a significant advancement in the acute treatment of migraine. Its novel mechanism of action, devoid of the vasoconstrictive effects associated with triptans, offers a promising therapeutic alternative, particularly for patients with cardiovascular comorbidities. This technical guide provides an in-depth exploration of this compound's effects on the trigeminal nervous system, a key player in migraine pathophysiology. Through a comprehensive review of preclinical and clinical data, this document elucidates the distinct yet synergistic actions of this compound on both peripheral and central trigeminal neurons. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to offer a thorough understanding of its pharmacological profile.

Introduction: Targeting the Trigeminal System in Migraine

Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms. The trigeminovascular system is a critical component in the generation of migraine pain. Activation of peripheral trigeminal neurons innervating the meninges leads to the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP). This results in vasodilation, plasma protein extravasation, and neurogenic inflammation. The pain signals are then transmitted to the trigeminal nucleus caudalis (TNC) in the brainstem, the first central relay station for trigeminal pain processing. Central sensitization, a state of neuronal hyperexcitability within the TNC and higher-order pain centers, is thought to contribute to the chronification and severity of migraine.

This compound's therapeutic efficacy stems from its high affinity and selectivity for the 5-HT1F receptor, which is expressed on both peripheral and central trigeminal neurons.[1][2] By activating these receptors, this compound modulates key pathological processes at multiple levels of the trigeminal pathway.

Mechanism of Action: A Tale of Two Neurons